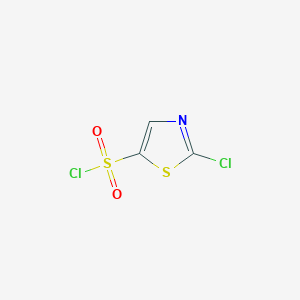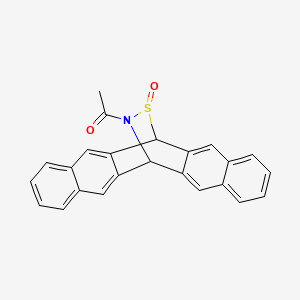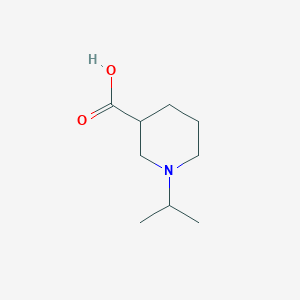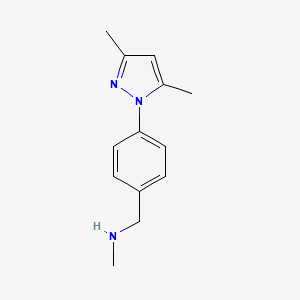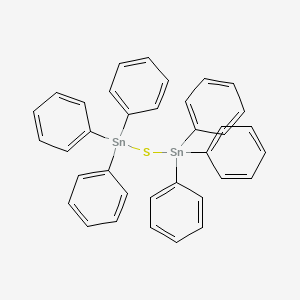
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-pentanedioic acid is a hydroxy carboxylic acid.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Proresolving Actions
This compound, identified as a part of the docosahexaenoic acid (DHA) metabolome, plays a significant role in controlling acute inflammation and aiding its resolution. Macrophages convert DHA to potent anti-inflammatory and proresolving mediators, including various hydroxydocosahexaenoic acids, one of which closely resembles the compound . These mediators are critical in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Role in Healing and Tissue Regeneration
A study on diabetic wound healing demonstrated the importance of derivatives of this compound in promoting healing and angiogenesis. The research highlighted that diabetes impedes the biosynthetic pathways of such compounds, suggesting their crucial role in normal wound healing processes. Administering similar compounds improved wound healing significantly (Tian et al., 2010).
Impact on Pulmonary Fibrosis
Research involving Protectin DX, a derivative of DHA, showed that it could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. This suggests that compounds related to DHA, such as the one , might have therapeutic potential in treating fibrotic lung diseases (Li et al., 2017).
Synthesis and Identification in Human Tissues
The compound and its derivatives have been identified in human tissues, indicating their biological significance. Their synthesis and stereochemical configuration have been established, confirming their role in biological processes like inflammation resolution and tissue repair (Winkler et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 9-(tetrahydropyran-2-yl)nonanoate", "Lithium diisopropylamide (LDA)", "Ethyl chloroformate", "Methyl 9-(bromomethyl)nonanoate", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium borohydride", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Methyl 9-(tetrahydropyran-2-yl)nonanoate is treated with LDA to form the corresponding lithium enolate.", "The lithium enolate is then reacted with ethyl chloroformate to form the corresponding carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with methyl 9-(bromomethyl)nonanoate to form the corresponding ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reacted with sodium bisulfite to form the corresponding sulfonate.", "The sulfonate is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with sodium methoxide to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with methanol and acetic acid to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium borohydride to form the corresponding alcohol.", "The alcohol is then treated with sodium hydroxide to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the corresponding acid.", "The acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then treated with sodium periodate to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the desired product, (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid." ] } | |
Número CAS |
82864-77-5 |
Fórmula molecular |
C5H8O6 |
Peso molecular |
164.11 g/mol |
Nombre IUPAC |
2,4-dihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |
Clave InChI |
FTWPXBYNGOWCHI-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |
SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
SMILES canónico |
C(C(C(=O)O)O)C(C(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





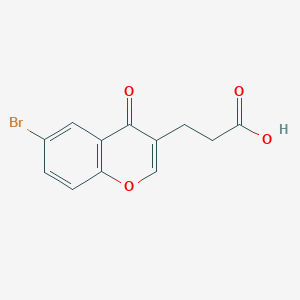
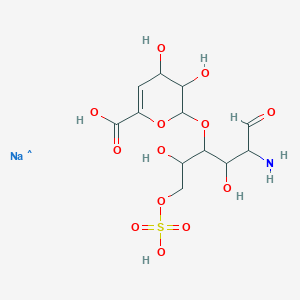
![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)

